N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promising results in scientific research, particularly in the field of neuroscience, as it has been shown to enhance the levels of GABA in the brain.
Scientific Research Applications
CPP-115 has been extensively studied in the field of neuroscience, particularly in the treatment of epilepsy and other neurological disorders. It has been shown to increase the levels of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in the brain, which is a neurotransmitter that inhibits the activity of neurons. This inhibition can help to prevent seizures and other neurological disorders. CPP-115 has also been shown to have potential applications in the treatment of addiction and anxiety disorders.
Mechanism of Action
CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide transaminase, which is responsible for breaking down N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in the brain, which can help to reduce seizures and other neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in the brain, which can help to prevent seizures and other neurological disorders. It has also been shown to have potential applications in the treatment of addiction and anxiety disorders.
Advantages and Limitations for Lab Experiments
CPP-115 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide transaminase, which makes it a useful tool for studying the role of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in the brain. However, CPP-115 can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Future Directions
There are a number of potential future directions for research on CPP-115. One area of interest is the development of new compounds that are more potent and selective inhibitors of N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide transaminase. Another area of interest is the exploration of the potential applications of CPP-115 in the treatment of addiction and anxiety disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP-115, as well as its potential side effects and limitations.
Synthesis Methods
CPP-115 can be synthesized through a multi-step process, starting with the reaction of 1-cyanocyclopentene with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with 4-(1,3-thiazol-2-yl)piperazine to form the desired compound, CPP-115. The purity of the compound can be improved through recrystallization and chromatography techniques.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c16-12-15(3-1-2-4-15)18-13(21)11-19-6-8-20(9-7-19)14-17-5-10-22-14/h5,10H,1-4,6-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGHSPVTLLPTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
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